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molecular formula C18H20O3 B8455351 Phenol, 4,4'-(4-hydroxycyclohexylidene)bis- CAS No. 114216-05-6

Phenol, 4,4'-(4-hydroxycyclohexylidene)bis-

Cat. No. B8455351
M. Wt: 284.3 g/mol
InChI Key: JTJBAXVMAPZCOD-UHFFFAOYSA-N
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Patent
US04894487

Procedure details

The phenol adducts of 4,4-bis(4-hydroxyphenyl) cyclohexanol obtained as described above were reacted in toto in a manner similar to that described in Example 1 of Japanese Patent Application No. 89890/1987. Namely, the phenol adducts of 4,4-bis(4-hydroxyphenyl)cyclohexanol were added as a whole to a mixture of 100 ml of 1,3-dimethyl-2-imidazolidinone and 1 ml of a 50% aqueous solution of caustic soda. They were then reacted at 200°-220° C. for 3 hours. In the course of the reaction, the reaction system was depressurized after an elapsed time of 0.5 hour so as to draw phenol-containing 1,3-dimethyl-2-imidazolidinone out of the system. After completion of the reaction, the residue in the reaction tank was dissolved in caustic water and then acidified with hydrochloric acid to precipitate crystals. The crystals were collected by filtration, washed with water, dried under reduced pressure and then recrystallized from acetonitrile, thereby obtaining 22.3 g of 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol. Purity: 99.1%. Purity-converted yield: 69.3% based on 4,4-bis(4-hydroxyphenyl)cyclohexanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
Name
Quantity
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Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2(C3C=CC(O)=CC=3)[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH2:16]2)=[CH:11][CH:10]=1.CN1CCN(C)C1=O.[OH-].[Na+].Cl>O>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH:16]=2)=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1(CCC(CC1)O)C1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
above were reacted in toto in a manner similar to
CUSTOM
Type
CUSTOM
Details
They were then reacted at 200°-220° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
In the course of the reaction
CUSTOM
Type
CUSTOM
Details
after an elapsed time of 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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